3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile
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Overview
Description
3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile, commonly known as FMPN, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FMPN is a piperazine derivative that has been synthesized through various methods and has been shown to have promising effects on various physiological and biochemical processes.
Mechanism of Action
The mechanism of action of FMPN is not fully understood, but it is believed to act through various pathways such as the inhibition of enzymes involved in cancer cell growth and the modulation of neurotransmitter systems involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
FMPN has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of oxidative stress and inflammation. FMPN has also been shown to have a positive effect on memory and learning in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
FMPN has several advantages for laboratory experiments, including its ease of synthesis and purification, its high potency, and its potential therapeutic applications. However, FMPN also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on FMPN, including the optimization of its synthesis and purification methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and potential side effects. Additionally, the development of FMPN analogs with improved potency and selectivity could lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of FMPN can be achieved through several methods, including the reaction of 4-fluoro-5-(4-morpholinyl)-2-nitroaniline with 1-(3-cyanopropyl)-4-piperazineethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of FMPN, which can be purified through various techniques such as recrystallization and column chromatography.
Scientific Research Applications
FMPN has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's disease. FMPN has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's and Parkinson's disease, FMPN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O3/c18-14-12-17(23(24)25)16(13-15(14)22-8-10-26-11-9-22)21-6-4-20(5-7-21)3-1-2-19/h12-13H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZNHFVZBZRAEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}propanenitrile |
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